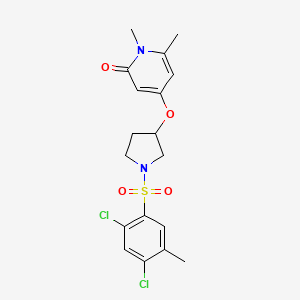![molecular formula C18H20N8O3 B2466487 N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1208375-01-2](/img/structure/B2466487.png)
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N8O3 and its molecular weight is 396.411. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The compound has garnered attention due to its potential as an anticancer agent . Specifically, it targets the epidermal growth factor receptor (EGFR) . Several derivatives of this compound were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Notably, some derivatives exhibited potent anticancer effects against EGFR high-expressed cancer cells (such as A549, HeLa, and SW480). Importantly, they showed weak cytotoxicity against normal liver cells (HL7702), suggesting a favorable safety profile .
Antimicrobial and Antiviral Activities
Furan derivatives, including this compound, have been investigated for their antimicrobial and antiviral properties. While specific studies on this compound are limited, its structural features make it an interesting candidate for further exploration in these areas. Furan-based compounds have demonstrated activity against various pathogens, making them valuable in drug discovery .
Antioxidant Potential
Furans are known for their antioxidant properties. Although direct evidence for this specific compound is scarce, its furan moiety suggests potential benefits in combating oxidative stress. Antioxidants play a crucial role in maintaining cellular health and preventing diseases related to oxidative damage .
Anti-inflammatory Effects
Given the presence of furan and pyrazole moieties, this compound might exhibit anti-inflammatory effects. Inflammation is implicated in various diseases, and compounds with anti-inflammatory properties are valuable for drug development. Further studies are needed to explore this aspect .
Metabolic Disorders and Cardiovascular Health
The compound’s unique structure could be relevant in the context of metabolic disorders and cardiovascular health . Furan derivatives have been investigated for their effects on lipid metabolism, glucose regulation, and cardiovascular risk factors. While no direct studies exist for this compound, its potential merits exploration .
Neuroprotective Potential
Furans have been studied for their neuroprotective effects, particularly in conditions like Alzheimer’s disease and Parkinson’s disease. Although not specifically tested, the compound’s structural features suggest it may have relevance in neuroprotection .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation. The compound’s interaction with EGFR is likely due to its structural similarity to the natural ligands of EGFR, allowing it to bind to the receptor and block its activation.
Biochemical Pathways
Upon binding to EGFR, the compound inhibits the activation of several downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting these pathways, the compound prevents the uncontrolled cell growth characteristic of many forms of cancer.
Pharmacokinetics
Given its structural similarity to other indole derivatives , it is likely that it is well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific functional groups present in the compound.
Result of Action
The result of the compound’s action is a decrease in cell proliferation, particularly in cancer cells that overexpress EGFR . This can lead to a slowdown or halt in tumor growth, making the compound a potential anticancer agent.
properties
IUPAC Name |
N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O3/c1-25-10-14(18(24-25)28-2)17(27)19-5-6-26-16-13(9-23-26)15(21-11-22-16)20-8-12-4-3-7-29-12/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,19,27)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKYUWLNOVGIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

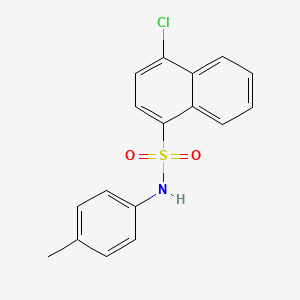
![N-(2,4-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2466407.png)

![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)
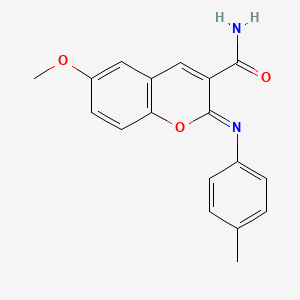

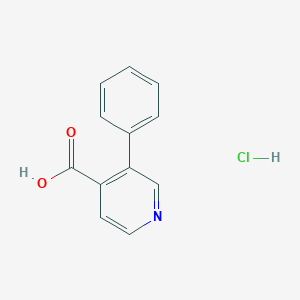

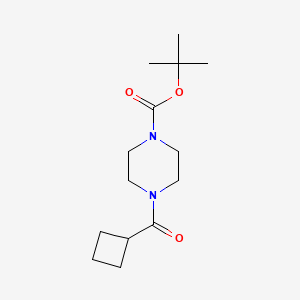
![11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2466418.png)

![3-(2,5-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2466420.png)

